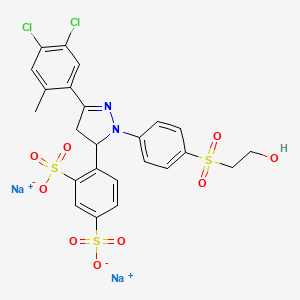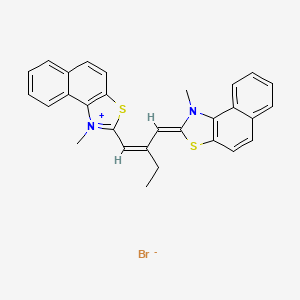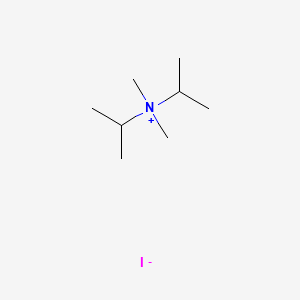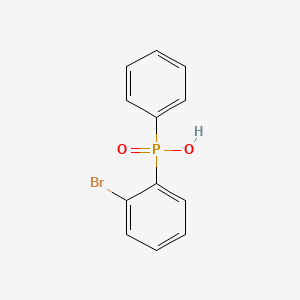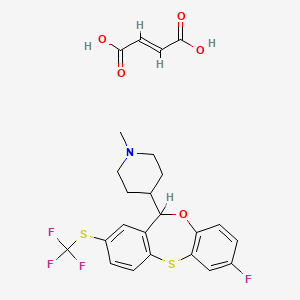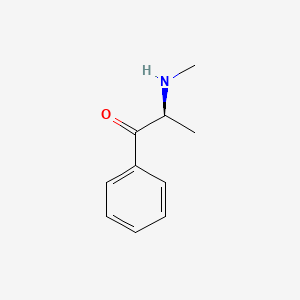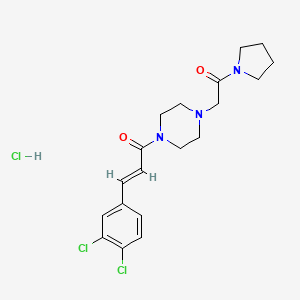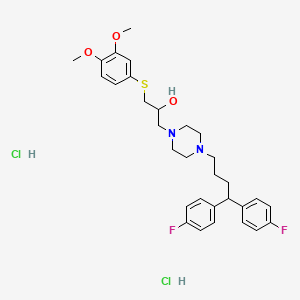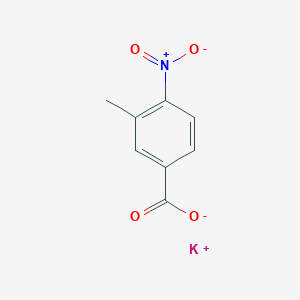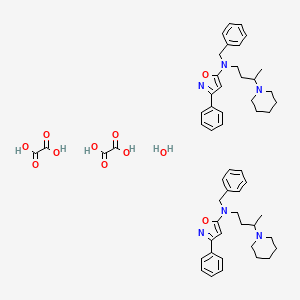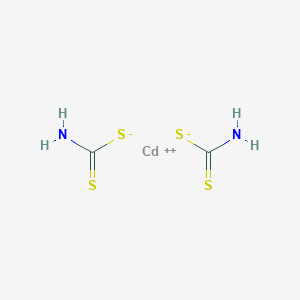
Cadmium carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium carbamodithioate is a chemical compound that has garnered attention due to its unique properties and potential applications. It is a coordination complex where cadmium is bonded to carbamodithioate ligands. These ligands are derived from dithiocarbamic acid and are known for their strong chelating ability, which allows them to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium carbamodithioate can be synthesized through various methods. One common approach involves the reaction of cadmium salts with dithiocarbamate ligands. For instance, bis((2-morpholinoethyl) carbamodithioate)Cd(II) can be prepared by reacting cadmium chloride with the corresponding dithiocarbamate ligand in an aqueous medium . The reaction is typically carried out at elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The choice of cadmium salts and dithiocarbamate ligands can vary depending on the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Cadmium carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxidizing agents to form cadmium sulfide and other by-products .
Common Reagents and Conditions:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using reducing agents such as sodium borohydride.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Major Products:
Oxidation: Cadmium sulfide (CdS)
Reduction: Cadmium metal and dithiocarbamate derivatives
Substitution: Various cadmium halides and substituted dithiocarbamates
Scientific Research Applications
Cadmium carbamodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cadmium carbamodithioate exerts its effects involves its strong chelating ability. The compound can bind to metal ions and biological molecules, altering their structure and function. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymatic processes . The compound’s interaction with molecular targets such as proteins and DNA can lead to various biochemical and physiological effects.
Comparison with Similar Compounds
Cadmium carbamodithioate is unique compared to other dithiocarbamate compounds due to its specific coordination with cadmium. Similar compounds include:
Zinc dithiocarbamate: Used as a vulcanization accelerator in the rubber industry.
Copper dithiocarbamate: Known for its fungicidal properties.
Nickel dithiocarbamate: Investigated for its potential anticancer activity.
This compound stands out due to its specific applications in photocatalysis, antimicrobial research, and medical imaging, highlighting its versatility and potential for future developments.
Properties
CAS No. |
74178-35-1 |
|---|---|
Molecular Formula |
C2H4CdN2S4 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
cadmium(2+);dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Cd/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
InChI Key |
ZOGWUHADSPTOEI-UHFFFAOYSA-L |
Canonical SMILES |
C(=S)(N)[S-].C(=S)(N)[S-].[Cd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




